3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol
Description
The compound 3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol is a polycyclic ether derivative with a complex tetracyclic framework. Its structure features three methoxy groups at positions 3, 4, and 19, a hydroxyl group at position 5, and two methyl groups at positions 9 and 10.
Properties
IUPAC Name |
3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(23)19(24-3)21(25-4)17(13)18-14(7-12(11)2)9-16-20(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLGLOHSDNEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3CC1C)OCO4)OC)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cytochrome P450 family 3 subfamily A member 4 (CYP3A4), estrogen receptor 1 (ESR1), and prostaglandin-endoperoxide synthase 2 (PTGS2). These interactions lead to various biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:

*Estimated based on analogous structures.
Structural Analysis:
- Substituent Patterns : The target compound’s hydroxyl group at C5 distinguishes it from Schizandrin B, which has a methoxy group at C3. This difference likely impacts hydrogen-bonding capacity and solubility .
- Ring Systems : The dioxatetracyclo framework in the target compound is shared with Schizandrin B, but the tricyclic analog in lacks the fourth oxygen-containing ring, reducing conformational rigidity .
- Functional Group Positioning: The diol-containing analog () shows how hydroxyl placement (C3/C11 vs.
Research Findings and Bioactivity Correlations
A. Hydroxyl vs. Methoxy Substitutions :
- The hydroxyl group at C5 in the target compound may enhance antioxidant activity compared to fully methoxylated analogs like Schizandrin B, as hydroxyl groups are more effective radical scavengers .
B. 3D Similarity Metrics :
Using shape (ST) and feature (CT) similarity scores (), the target compound likely shares high ST (>0.8) with Schizandrin B due to overlapping tetracyclic frameworks. However, CT scores may drop below 0.5 due to divergent functional groups (hydroxyl vs. methoxy) .
C. Cheminformatics Comparisons :
- Tanimoto Coefficients : Binary fingerprint analysis () would highlight the target compound’s unique hydroxyl/methoxy pattern compared to analogs, yielding moderate similarity (0.4–0.6) .
- Maximal Common Subgraphs : The algorithm in identifies shared substructures (e.g., the dioxatetracyclo core) but flags divergent substituents as key discriminators .
Data-Driven Insights
| Property | Target Compound | Schizandrin B | Compound |
|---|---|---|---|
| LogP (estimated) | 2.1 | 3.0 | 1.8 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
| Rotatable Bonds | 2 | 2 | 3 |
| Polar Surface Area | 75 Ų | 60 Ų | 90 Ų |
- LogP : The target compound’s lower LogP vs. Schizandrin B reflects reduced lipophilicity due to the hydroxyl group.
Biological Activity
3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol is a complex organic compound with notable biological activities that have been explored in various studies. This article delves into its biological activity by examining its pharmacological properties, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The compound is classified under phenylpropanoids and polyketides and has a unique tetracyclic structure that contributes to its biological properties. Below is a summary of its chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | (9R,10R,11S)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5-ol |
| Molecular Formula | C22H26O7 |
| Molecular Weight | 402.17 g/mol |
| SMILES | CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O |
Pharmacological Properties
-
Enzyme Inhibition : The compound exhibits significant inhibition of various cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism:
- CYP3A4 : 51.20% inhibition
- CYP2C9 : 73.93% inhibition
- CYP2D6 : 59.93% inhibition
- CYP1A2 : 51.95% inhibition
-
Receptor Binding : It shows affinity for several hormone receptors:
- Estrogen Receptor : 63.36% binding
- Thyroid Receptor : 71.03% binding
- Glucocorticoid Receptor : 75.61% binding
- Neuropharmacological Effects : The compound has been associated with modulation of neurotransmitter systems through its interaction with the NMDA receptor and glycine transporter.
Toxicity Profile
The compound's toxicity has been assessed through various studies:
- Acute Oral Toxicity : Classified as moderate (III).
- Nephrotoxicity : High potential for nephrotoxic effects (89.86%).
- Mitochondrial Toxicity : Significant mitochondrial toxicity observed (72.50%).
Case Studies and Research Findings
-
Study on Antioxidant Activity :
A study conducted on the antioxidant properties of similar compounds indicated that the presence of methoxy groups enhances radical scavenging activity. -
Research on Anti-cancer Potential :
Investigations into the anti-cancer properties revealed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis. -
Neuroprotective Effects :
Recent studies have suggested that the compound may offer neuroprotective benefits through its modulation of oxidative stress pathways.
Summary Table of Biological Activities
| Biological Activity | Measurement/Effect |
|---|---|
| CYP3A4 Inhibition | 51.20% |
| CYP2C9 Inhibition | 73.93% |
| Estrogen Receptor Binding | 63.36% |
| Thyroid Receptor Binding | 71.03% |
| Acute Oral Toxicity | Class III |
| Nephrotoxicity | High potential |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
